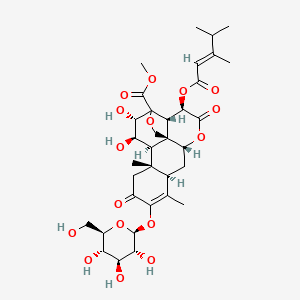

Yadanzioside P

Description

Propriétés

Formule moléculaire |

C34H46O16 |

|---|---|

Poids moléculaire |

710.7 g/mol |

Nom IUPAC |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C34H46O16/c1-12(2)13(3)7-19(37)49-25-27-33-11-46-34(27,31(44)45-6)28(42)23(41)26(33)32(5)9-16(36)24(14(4)15(32)8-18(33)48-29(25)43)50-30-22(40)21(39)20(38)17(10-35)47-30/h7,12,15,17-18,20-23,25-28,30,35,38-42H,8-11H2,1-6H3/b13-7+/t15-,17+,18+,20+,21-,22+,23+,25+,26+,27+,28-,30-,32-,33+,34?/m0/s1 |

Clé InChI |

OWJYNFLAIMDDLT-ZDQNXFGCSA-N |

SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

SMILES isomérique |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES canonique |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Synonymes |

3-0-(glucopyranosyl)bruceantin bruceantinoside B yadanzioside P |

Origine du produit |

United States |

Foundational & Exploratory

Brucea javanica: A Comprehensive Technical Guide to the Isolation and Activity of Yadanzioside P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive quassinoid glycosides. Among these, Yadanzioside P has emerged as a compound of interest due to its notable antileukemic properties. This technical guide provides an in-depth overview of this compound, covering its isolation from Brucea javanica, chemical characterization, and biological activity. Detailed experimental protocols for extraction, purification, and evaluation of its cytotoxic and apoptotic effects are presented. Furthermore, this guide elucidates the potential molecular mechanisms of action, focusing on the inhibition of key signaling pathways implicated in cancer progression, namely the NF-κB and JAK/STAT pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and oncology drug development.

Introduction

Brucea javanica (L.) Merr., belonging to the Simaroubaceae family, is a plant widely distributed in Southeast Asia.[1][2] Traditionally, its fruits have been used to treat a variety of ailments, including cancer, malaria, and inflammation.[3][4][5] The primary bioactive constituents of Brucea javanica are a class of tetracyclic triterpenoids known as quassinoids.[2][3][4] These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer effects.[4][6]

This compound is a quassinoid glycoside that has been isolated from the seeds of Brucea javanica.[7] Early studies have identified its potential as an antileukemic agent, making it a promising candidate for further investigation in the development of novel cancer therapeutics.[7] This guide aims to consolidate the current knowledge on this compound and provide detailed methodologies to facilitate further research.

Chemical and Physical Properties of this compound

This compound is structurally characterized as a 3-O-(beta-D-glucopyranosyl)bruceantin.[7] The elucidation of its complex structure has been achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Data | Reference |

| Molecular Formula | C32H42O16 | [7] (inferred) |

| Compound Class | Quassinoid Glycoside | [7] |

| Source | Seeds of Brucea javanica (L.) Merr. | [7] |

| Biological Activity | Antileukemic | [7] |

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica

The following protocol is a representative method for the isolation and purification of this compound, synthesized from established procedures for isolating quassinoids from Brucea javanica seeds.

3.1.1. Extraction

-

Preparation of Plant Material: Air-dry the seeds of Brucea javanica and grind them into a coarse powder.

-

Defatting: Macerate the powdered seeds with n-hexane at room temperature for 24-48 hours to remove lipids. Repeat this process three times.

-

Extraction of Active Compounds:

-

Air-dry the defatted powder.

-

Extract the powder with 95% ethanol (B145695) or methanol (B129727) at room temperature with constant stirring for 24 hours.

-

Filter the extract and repeat the extraction process on the plant residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

3.1.2. Fractionation

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for biological activity (e.g., cytotoxicity against a leukemia cell line) to identify the fraction containing this compound. Quassinoid glycosides are typically found in the more polar fractions.

3.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the active fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest based on TLC analysis.

-

Further purify the pooled fractions using preparative HPLC on a C18 column.

-

Use a gradient of acetonitrile (B52724) and water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including 1H-NMR, 13C-NMR, and Mass Spectrometry.

References

- 1. NF-κB Inhibitors from Brucea javanica Exhibiting Intracellular Effects on Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 6. NF-kappaB inhibitors from Brucea javanica exhibiting intracellular effects on reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Guide to the Mechanism of Action of Yadanzioside P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P, a quassinoid glycoside isolated from the plant Brucea javanica, has been identified as a compound with potential antileukemic properties. Quassinoids, a class of bitter principles derived from plants of the Simaroubaceae family, are known for their diverse biological activities, including anticancer effects. While research into the specific molecular mechanisms of many quassinoids is ongoing, this guide synthesizes the current understanding of how related compounds from Brucea javanica exert their effects, providing a foundational framework for investigating the mechanism of action of this compound. It is important to note that specific data for this compound is limited, and much of the following is based on the broader understanding of similar quassinoids.

The general mechanism of action for anticancer quassinoids from Brucea javanica involves the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that control cell growth and survival.

Core Mechanisms of Action

Induction of Apoptosis

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer cells. Many natural compounds with anticancer activity, including quassinoids, function by reactivating this process in malignant cells.

Experimental Protocol: Annexin V-PI Apoptosis Assay

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture: Cancer cell lines (e.g., HL-60, a human promyelocytic leukemia cell line) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of the test compound (e.g., a quassinoid) for specific time periods (e.g., 24, 48 hours). A vehicle-treated group serves as a control.

-

Staining: Post-treatment, cells are harvested, washed with cold Phosphate-Buffered Saline (PBS), and resuspended in Annexin V binding buffer.

-

Incubation: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V detects the externalization of phosphatidylserine, an early apoptotic marker, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

-

Data Analysis: The data allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Modulation of Cell Signaling Pathways

Quassinoids have been shown to interfere with critical signaling pathways that are often hyperactive in cancer cells, leading to uncontrolled proliferation and survival.

a) Inhibition of Protein Synthesis

A primary mechanism for some quassinoids is the inhibition of protein synthesis, which is essential for rapidly dividing cancer cells. This is often achieved by targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.

Experimental Protocol: In Vitro Translation Assay

-

System Setup: A cell-free protein synthesis system (e.g., rabbit reticulocyte lysate or a bacterial S30 extract) is used. This system contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

-

Template: A specific mRNA template (e.g., luciferase mRNA) is added to the system.

-

Treatment: The test compound is added at various concentrations. A known inhibitor of protein synthesis (e.g., cycloheximide (B1669411) for eukaryotes) can be used as a positive control.

-

Reaction: The reaction is incubated to allow for protein synthesis. Often, a radiolabeled amino acid (e.g., ³⁵S-methionine) is included to label the newly synthesized proteins.

-

Quantification: The amount of newly synthesized protein is quantified. If using a radiolabel, this can be done by precipitating the proteins and measuring radioactivity. If using a reporter like luciferase, its activity can be measured via a luminometer. A decrease in protein product indicates inhibition of translation.

b) Modulation of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial for cell proliferation, survival, and inflammation. Their dysregulation is a hallmark of many cancers. Some quassinoids have been shown to inhibit these pathways.

Experimental Protocol: Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Cancer cells, treated with the compound of interest, are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-ERK, ERK, p-JNK, JNK, IκBα, p65).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light is captured on film or with a digital imager.

-

Analysis: The band intensities are quantified to determine the effect of the compound on the activation state of the signaling proteins.

Visualizing the Mechanisms

To better understand the complex interactions, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Proposed high-level mechanism of this compound.

Caption: Experimental workflow for apoptosis detection.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion

The anticancer potential of this compound likely stems from its ability to induce apoptosis and interfere with key cellular processes such as protein synthesis and pro-survival signaling pathways. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for the systematic investigation of this compound's precise mechanism of action. Further research is necessary to elucidate its specific molecular targets and to validate these proposed mechanisms, which will be critical for its potential development as a therapeutic agent.

Yadanzioside P: A Potential Antileukemic Agent from Brucea javanica

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential against cancer. One such compound, Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has been identified for its antileukemic properties.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its core antileukemic attributes.

Compound Profile

This compound is classified as a quassinoid glycoside, a group of bitter principles found in plants of the Simaroubaceae family.[2] It was first isolated and characterized in 1986.[1] The fruit of Brucea javanica, known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use for various ailments, including cancer.[2][3] Quassinoids, the major bioactive constituents of Brucea javanica, are well-documented for their anti-cancer activities.[3]

Antileukemic Activity of this compound and Related Compounds

Initial studies identified this compound as having antileukemic properties.[1] While detailed quantitative data specifically for this compound's effects on various leukemia cell lines is limited in publicly available literature, the broader family of quassinoids from Brucea javanica has demonstrated significant cytotoxic effects against cancer cells.

For context, other quassinoid glycosides isolated from Brucea javanica, such as Yadanziosides F, I, J, and L, have also shown antileukemic activity.[2] Furthermore, four other quassinoid glucosides from this plant—javanicosides I, J, K, and L—exhibited moderate cytotoxic activity on P-388 murine leukemia cells, with IC50 values of 7.5, 2.3, 1.6, and 2.9 μg/ml, respectively.[3]

Table 1: Cytotoxic Activity of Related Quassinoid Glucosides from Brucea javanica on P-388 Murine Leukemia Cells [3]

| Compound | IC50 (μg/ml) |

| Javanicoside I | 7.5 |

| Javanicoside J | 2.3 |

| Javanicoside K | 1.6 |

| Javanicoside L | 2.9 |

Note: This data is for related compounds and is provided for context due to the limited specific data on this compound.

Experimental Protocols

Detailed experimental protocols for the antileukemic testing of this compound are not extensively described in the available literature. However, based on standard methodologies for assessing the cytotoxic effects of natural compounds on leukemia cells, the following protocols would be representative of the key experiments likely performed.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Leukemia cell lines (e.g., P-388, HL-60, K562) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Cell Treatment: Leukemia cells are treated with this compound as described above.

-

Cell Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Potential Signaling Pathways in Antileukemic Action

The precise signaling pathways modulated by this compound in leukemia cells have not been elucidated. However, the mechanisms of action of other antileukemic compounds and related quassinoids suggest potential targets.

A logical workflow for investigating the mechanism of action of a novel antileukemic compound like this compound would involve a series of experiments to pinpoint the affected cellular processes and signaling cascades.

References

- 1. This compound, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

Unveiling the Antitumor Potential of Yadanzioside P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P, a quassinoid glycoside isolated from the medicinal plant Brucea javanica, has demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of the existing research on the antitumor effects of this compound, with a focus on its efficacy, underlying mechanisms of action, and detailed experimental methodologies. While specific research on this compound is limited, this document synthesizes the available data and draws parallels with closely related, well-studied quassinoids from the same source to provide a holistic understanding of its potential as a therapeutic agent.

Quantitative Data on Antitumor Efficacy

The primary quantitative data for the antitumor activity of this compound comes from an early in vivo study assessing its efficacy against P388 lymphocytic leukemia in mice. The results are summarized in the table below.

| Compound | Animal Model | Cell Line | Dosage (mg/kg/day) | Efficacy Metric | Value | Reference |

| This compound | Mouse | P388 Lymphocytic Leukemia | 5 | Increased Lifespan (ILS %) | 15.5% | (Sakaki et al., 1986)[1] |

| This compound | Mouse | P388 Lymphocytic Leukemia | 10 | Increased Lifespan (ILS %) | 28.9% | (Sakaki et al., 1986)[1] |

Experimental Protocols

The following section details the likely experimental protocol for the in vivo antileukemic activity assay of this compound, based on standard practices for P388 lymphocytic leukemia models in the 1980s.

In Vivo Antileukemic Assay (P388 Lymphocytic Leukemia)

Objective: To evaluate the in vivo antitumor efficacy of this compound in a murine leukemia model.

Animal Model:

-

Species: Mouse

-

Strain: BDF1 or similar susceptible strain

-

Sex: Female

-

Weight: 18-22 g

Tumor Cell Line:

-

P388 Lymphocytic Leukemia cells maintained in vivo by serial intraperitoneal transplantation.

Experimental Procedure:

-

Tumor Inoculation: A suspension of 1 x 10^6 P388 leukemia cells is injected intraperitoneally (i.p.) into each mouse on day 0.

-

Animal Randomization: The inoculated mice are randomly divided into control and treatment groups.

-

Drug Administration:

-

Test Compound: this compound is dissolved in a suitable vehicle (e.g., saline, distilled water, or a solution containing a small amount of a solubilizing agent like DMSO or Tween 80).

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Dosage and Schedule: Treatment is initiated 24 hours after tumor inoculation (day 1) and continues once daily for a specified duration (e.g., 5 or 9 consecutive days). Dosages of 5 mg/kg/day and 10 mg/kg/day were tested.

-

Control Group: The control group receives injections of the vehicle only, following the same schedule as the treatment groups.

-

-

Observation and Data Collection:

-

The animals are monitored daily for signs of toxicity and mortality.

-

The day of death for each mouse is recorded.

-

-

Efficacy Evaluation:

-

The primary endpoint is the mean survival time (MST) for each group.

-

The antitumor efficacy is expressed as the percentage of increased lifespan (% ILS), calculated using the following formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100

-

Ethical Considerations: All animal experiments are to be conducted in accordance with the guidelines for the care and use of laboratory animals.

Signaling Pathways in Antitumor Action

While specific studies on the signaling pathways modulated by this compound are not available, the mechanisms of action for other prominent quassinoids from Brucea javanica, such as Brusatol, have been extensively studied. It is plausible that this compound shares similar mechanisms of action.

Brusatol is a known inhibitor of the Nrf2 signaling pathway, which is a key regulator of cellular defense against oxidative stress.[2][3] By inhibiting Nrf2, Brusatol can sensitize cancer cells to chemotherapeutic agents.[4] Furthermore, quassinoids have been shown to impact several other critical signaling cascades involved in cancer cell proliferation, survival, and apoptosis.[2][3][5]

The following diagram illustrates the potential signaling pathways affected by quassinoids like this compound, based on the known mechanisms of Brusatol.

The induction of apoptosis is a key mechanism of action for many anticancer agents. Quassinoids have been shown to induce apoptosis through the mitochondrial-mediated pathway, involving the activation of caspases.[6]

The following diagram illustrates a generalized experimental workflow for assessing apoptosis.

Conclusion

This compound, a quassinoid from Brucea javanica, demonstrates in vivo antileukemic activity. While specific data on its mechanism of action are scarce, the well-documented anticancer properties of related quassinoids, particularly Brusatol, suggest that this compound may exert its effects through the modulation of key signaling pathways such as Nrf2, PI3K/AKT/mTOR, MAPK, NF-κB, and JAK/STAT, ultimately leading to the induction of apoptosis and inhibition of cancer cell proliferation. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a novel anticancer therapeutic. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pnas.org [pnas.org]

- 5. Brusatol, a Nrf2 Inhibitor Targets STAT3 Signaling Cascade in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quassinoids can induce mitochondrial membrane depolarisation and caspase 3 activation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Yadanzioside P, a naturally occurring quassinoid glycoside, and its related compounds. It delves into their chemical properties, biological activities with a focus on their anticancer potential, detailed experimental protocols for their isolation and evaluation, and the molecular signaling pathways through which they exert their effects.

Introduction to this compound and Quassinoid Glycosides

This compound is a member of the quassinoid class of compounds, which are structurally complex and highly oxygenated triterpenoids. These compounds are predominantly isolated from plants of the Simaroubaceae family, with Brucea javanica (L.) Merr. being a notable source.[1][2] Quassinoids have garnered significant scientific interest due to their wide spectrum of biological activities, including potent antitumor and antileukemic properties.[1][3] this compound, specifically, has been identified as a promising antileukemic agent.[1] This guide aims to consolidate the current knowledge on this compound and related quassinoid glycosides to facilitate further research and drug development efforts.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound and related quassinoid glycosides have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation.

| Compound Name | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Brucea javanica ethanolic extract | HT29 | Colorectal Carcinoma | 25 ± 3.1 | [4] |

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica

This protocol describes a general method for the extraction and isolation of quassinoid glycosides, including this compound, from the fruits of Brucea javanica.

Materials:

-

Dried and crushed fruits of Brucea javanica

-

Absolute ethanol (B145695) (99.5% purity)

-

Filter paper

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent systems for elution (e.g., chloroform-methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

-

Defatting: Soak the crushed fruits of Brucea javanica (300 g) in 1 L of hexane for 3 days to remove lipids.[4]

-

Filtration: Filter the mixture through filter paper to separate the plant material from the hexane extract.[4]

-

Solvent Evaporation (Hexane): Concentrate the hexane extract using a rotary evaporator to obtain the defatted plant material.[4]

-

Ethanolic Extraction: Soak the dried, defatted plant residue in 1 L of absolute ethanol at room temperature for 3 days.[4]

-

Filtration: Filter the ethanolic mixture to separate the extract from the solid residue.[4]

-

Solvent Evaporation (Ethanol): Concentrate the ethanolic extract using a rotary evaporator at 40°C to yield the crude ethanolic extract containing quassinoid glycosides.[4]

-

Chromatographic Separation: a. Subject the crude extract to silica gel column chromatography. b. Elute the column with a gradient of chloroform (B151607) and methanol (B129727) to separate fractions based on polarity. c. Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: a. Pool the fractions rich in this compound. b. Further purify the pooled fractions using preparative HPLC to obtain pure this compound.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HT29, A549)

-

Complete cell culture medium

-

96-well plates

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[4]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quassinoids, including those found in Brucea javanica, are known to induce apoptosis (programmed cell death) in cancer cells. The ethanolic extract of Brucea javanica has been shown to upregulate the tumor suppressor protein p53 and inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus in HT29 colorectal cancer cells.[4] This suggests that the anticancer effects of these compounds are, at least in part, mediated through the modulation of key signaling pathways that control cell survival and death.

The general mechanism of action for many antileukemic agents involves the induction of apoptosis through intrinsic or extrinsic pathways.[3][5] These pathways ultimately converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Experimental Workflow for Investigating Apoptosis

Figure 1. A typical experimental workflow to investigate the apoptotic effects of this compound on cancer cells.

Proposed Signaling Pathway for this compound-Induced Apoptosis in Leukemia Cells

Based on the known mechanisms of related compounds and general principles of apoptosis in leukemia, a putative signaling pathway for this compound is proposed. This pathway involves the activation of the intrinsic apoptotic pathway.

Figure 2. A proposed signaling pathway for this compound-induced apoptosis in leukemia cells, highlighting the central role of the mitochondria and the caspase cascade.

Conclusion and Future Directions

This compound and its related quassinoid glycosides represent a promising class of natural products with significant potential for the development of novel anticancer therapies, particularly for leukemia. While preliminary studies have demonstrated their cytotoxic and apoptotic effects, further research is imperative. Future investigations should focus on elucidating the precise molecular targets of this compound and the specific signaling pathways it modulates in different cancer types. Comprehensive in vivo studies are also necessary to evaluate its efficacy and safety profile in preclinical models. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of these fascinating natural compounds.

References

- 1. This compound, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action mechanism of antileukemic agents with special reference to nucleic acid metabolism of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Yadanzioside P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside P, a quassinoid glycoside isolated from Brucea javanica, has demonstrated significant antileukemic and antitumor activities. Despite its therapeutic potential, the complete biosynthetic pathway of this complex natural product remains to be fully elucidated. This technical guide synthesizes current knowledge on terpenoid and quassinoid biosynthesis to propose a putative pathway for this compound. It further provides an overview of established experimental protocols for pathway elucidation and presents representative quantitative data from related pathways to serve as a benchmark for future research. This document aims to be a foundational resource for researchers dedicated to unraveling the biosynthesis of this compound and other medicinally important quassinoids, paving the way for their potential biotechnological production.

Introduction to this compound

This compound is a natural product belonging to the quassinoid family, a group of highly oxygenated and structurally complex degraded triterpenoids.[1][2] These compounds are predominantly found in plants of the Simaroubaceae family. This compound is specifically the 3-O-(β-D-glucopyranosyl) derivative of bruceantin (B1667948), another well-known quassinoid with potent biological activities.[3][4] The intricate molecular architecture of this compound, featuring a highly modified triterpenoid (B12794562) core and a sugar moiety, suggests a complex and fascinating biosynthetic origin. Understanding this pathway is critical for ensuring a sustainable supply of this promising therapeutic agent, potentially through metabolic engineering or synthetic biology approaches.

A Putative Biosynthetic Pathway for this compound

The biosynthesis of this compound can be conceptually divided into three major stages: the formation of the triterpenoid backbone, the extensive modification of this backbone to form the quassinoid core (bruceantin), and the final glycosylation step.

Stage 1: Formation of the Triterpenoid Precursor

Like all triterpenoids, the biosynthesis of this compound begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[5][6] In plants, these are synthesized via the cytosolic mevalonate (B85504) (MVA) pathway. Two molecules of farnesyl pyrophosphate (FPP), each a C15 compound formed from the condensation of IPP and DMAPP, are joined head-to-head by squalene (B77637) synthase to form the C30 hydrocarbon, squalene. Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. The cyclization of 2,3-oxidosqualene, catalyzed by an oxidosqualene cyclase (OSC), is a critical branching point in triterpenoid biosynthesis, leading to a variety of triterpenoid skeletons.[3][7][8] For quassinoids, it is hypothesized that a specific OSC, likely a β-amyrin synthase or a related enzyme, produces the initial pentacyclic triterpenoid scaffold.[7][9]

Stage 2: Formation of the Quassinoid Core (Bruceantin)

The transformation of the initial triterpenoid skeleton into the highly modified quassinoid structure of bruceantin involves a series of extensive oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be key enzymes in the diversification of terpenoid structures.[3][10] This stage likely involves:

-

Multiple Hydroxylations: The introduction of several hydroxyl groups at specific positions on the triterpenoid backbone.

-

Oxidative Cleavage and Rearrangements: The characteristic degraded C20 skeleton of quassinoids is formed through the cleavage of carbon-carbon bonds in the C30 precursor. This is a complex process that likely involves multiple enzymatic steps and rearrangements of the carbon skeleton.

-

Lactone Formation: The formation of the lactone rings present in the quassinoid core is another key modification, likely catalyzed by specific oxidoreductases.

-

Esterification: The attachment of the (E)-3,4-dimethylpent-2-enoyl group at the C-3 position is a crucial step in the formation of bruceantin. This reaction is likely catalyzed by an acyltransferase.

Stage 3: Glycosylation to Yield this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the C-3 position of bruceantin. This glycosylation reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).[11][12][13] These enzymes utilize an activated sugar donor, typically UDP-glucose, to transfer the sugar moiety to the acceptor molecule (in this case, bruceantin).[11][14] Plant UGTs are a large and diverse family of enzymes, often exhibiting high specificity for both the sugar donor and the acceptor substrate.[12][13]

Proposed Biosynthetic Pathway Diagram

References

- 1. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. etflin.com [etflin.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glycosyltransferases in secondary plant metabolism: tranquilizers and stimulant controllers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plant secondary metabolism glycosyltransferases: the emerging functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Therapeutic Potential of Yadanzioside P: A Technical Guide for Researchers

An In-depth Exploration of a Promising Antileukemic Quassinoid and its Congeners from Brucea javanica

Introduction

Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has been identified as a compound with notable antileukemic properties.[1][2][] As a member of the quassinoid family, a group of bitter C20-triterpenoids known for their diverse biological activities, this compound holds significant therapeutic potential.[4][5] Structurally identified as 3-O-(beta-D-glucopyranosyl)bruceantin, its mechanism of action is an area of active investigation.[2] This technical guide provides a comprehensive overview of the current understanding of this compound and related quassinoids from Brucea javanica, focusing on their antitumor activities, experimental methodologies, and the signaling pathways they modulate. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this guide will draw upon data from closely related and well-studied quassinoids, such as Brusatol and Bruceantin, to provide a foundational understanding for researchers and drug development professionals.

Quantitative Data on the Antitumor Activity of Related Quassinoids

The cytotoxic and antiproliferative effects of quassinoids from Brucea javanica have been evaluated across various cancer cell lines. The following tables summarize the available quantitative data for Bruceantin and Brusatol, which serve as important reference points for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity of Bruceantin

| Cell Line | Cancer Type | IC50 | Reference |

| RPMI 8226 | Multiple Myeloma | 13 nM | [6] |

| U266 | Multiple Myeloma | 49 nM | [6] |

| H929 | Multiple Myeloma | 115 nM | [6] |

| Entamoeba histolytica | Amoeba | 0.018 µg/mL | [6] |

Table 2: In Vitro Cytotoxicity of Brusatol

| Cell Line | Cancer Type | IC50 | Reference |

| PANC-1 | Pancreatic Cancer | 0.36 µmol/L | [1] |

| SW1990 | Pancreatic Cancer | 0.10 µmol/L | [1] |

| MCF-7 | Breast Cancer | 0.08 µmol/L | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively documented. However, based on the studies of related quassinoids, the following methodologies are central to evaluating their therapeutic potential.

In Vitro Cytotoxicity Assays

-

Cell Culture: Human cancer cell lines (e.g., leukemia, multiple myeloma, pancreatic, breast cancer lines) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates at a specific density.

-

After 24 hours, cells are treated with various concentrations of the test compound (e.g., this compound, Bruceantin, Brusatol) for a defined period (e.g., 24, 48, 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

-

Apoptosis Assays (Annexin V/Propidium Iodide Staining):

-

Cells are treated with the test compound for a specified time.

-

Cells are harvested, washed, and resuspended in binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo Antitumor Efficacy Studies

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are commonly used for xenograft models.

-

Xenograft Tumor Model:

-

Human cancer cells are injected subcutaneously into the flank of the mice.

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

The treatment group receives the test compound (e.g., Bruceantin) via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).

-

Signaling Pathways and Mechanisms of Action

The antitumor effects of quassinoids from Brucea javanica are attributed to their ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and stress response. While the specific pathways affected by this compound are yet to be fully elucidated, studies on Bruceantin and Brusatol provide significant insights.

Induction of Apoptosis via Mitochondrial Pathway

Bruceantin has been shown to induce apoptosis in myeloma cells by activating the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This involves the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, leading to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Caption: Bruceantin-induced apoptotic signaling pathway.

Modulation of Stress Response and Inflammatory Pathways

Brusatol has been identified as an inhibitor of the Nrf2 pathway, a key regulator of the cellular antioxidant response that is often hyperactivated in cancer cells, contributing to chemoresistance.[1] By inhibiting Nrf2, Brusatol can increase reactive oxygen species (ROS) levels, rendering cancer cells more susceptible to apoptosis. Furthermore, Brusatol has been shown to activate pro-apoptotic stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, while inhibiting pro-survival pathways such as NF-κB and STAT3.[1]

Caption: Brusatol's modulation of key signaling pathways.

Targeting the JAK-STAT Pathway

Yadanziolide A, another quassinoid from Brucea javanica, has been demonstrated to inhibit the proliferation of hepatocellular carcinoma by targeting the JAK-STAT signaling pathway. It was found to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway that are often constitutively active in cancer and promote cell proliferation and survival.[8]

Caption: Inhibition of the JAK-STAT pathway by Yadanziolide A.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel antileukemic therapies. While direct experimental data remains limited, the well-documented anticancer activities of its structural analogs, Bruceantin and Brusatol, provide a strong rationale for its further investigation. The multifaceted mechanisms of these quassinoids, involving the induction of apoptosis and the modulation of key signaling pathways such as Nrf2, NF-κB, and STAT3, highlight their potential to overcome drug resistance and offer new therapeutic strategies.

Future research should focus on:

-

Comprehensive in vitro screening of this compound against a broad panel of leukemia and other cancer cell lines to determine its specific IC50 values.

-

Detailed mechanistic studies to elucidate the precise signaling pathways modulated by this compound.

-

In vivo efficacy and toxicity studies in relevant animal models of leukemia.

-

Structure-activity relationship (SAR) studies to optimize the therapeutic index of this compound and related quassinoid glycosides.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential clinical application in the treatment of leukemia and other malignancies.

References

- 1. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early-Stage Research of Quassinoids from Brucea javanica, with a Focus on Antitumor Properties Analogous to Yadanzioside P

Disclaimer: Direct, in-depth early-stage research data specifically for Yadanzioside P is scarce in publicly available scientific literature. This guide provides a technical overview based on the research of closely related quassinoid compounds isolated from the same plant, Brucea javanica, to serve as a representative model for drug development professionals, researchers, and scientists. The primary analog referenced is Brusatol, a well-studied quassinoid from Brucea javanica.

Introduction

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine.[] Early research has identified it as having potential antileukemic and antitumor activities.[] Quassinoids, a class of tetracyclic triterpenoids, are known for their broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[2][3] This document synthesizes the available information on the antitumor properties of quassinoids from Brucea javanica, with a particular focus on Brusatol, to provide a foundational understanding for further research and development.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of Brusatol, a representative quassinoid from Brucea javanica, against various cancer cell lines. This data is presented to illustrate the typical potency of this class of compounds.

| Compound | Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 | [2] |

| Brusatol | SW1990 | Pancreatic Cancer | 0.10 | [2] |

| Brusatol | MCF-7 | Breast Cancer | 0.08 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are representative protocols for assays commonly used in the evaluation of anticancer compounds like quassinoids.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., PANC-1, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., Brusatol) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared in culture media to achieve a range of final concentrations. The media in the wells is replaced with the media containing the test compound, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software.

Signaling Pathways

Research on Brusatol has elucidated its involvement in several key signaling pathways related to cancer cell survival and proliferation.

Inhibition of the Nrf2 Signaling Pathway

Brusatol is known to be a specific inhibitor of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. In many cancer cells, the Nrf2 pathway is constitutively active, promoting cell survival and resistance to chemotherapy. Brusatol enhances the sensitivity of cancer cells to other treatments by suppressing this protective pathway.

Caption: Brusatol inhibits the Nrf2 pathway, reducing cancer cell survival.

Modulation of Stress-Activated and Pro-Survival Pathways

Brusatol has also been shown to influence other critical signaling cascades in pancreatic cancer cells. It activates the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival NF-κB and STAT3 pathways. This dual action shifts the balance towards apoptosis in cancer cells.

Caption: Brusatol's dual action on key cancer signaling pathways.

Conclusion

While specific early-stage research on this compound is limited, the available data on related quassinoids from Brucea javanica, such as Brusatol, provide a strong rationale for its further investigation as a potential anticancer agent. The representative data and protocols outlined in this guide offer a foundational framework for researchers to design and execute preclinical studies. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to elucidate its specific mechanism of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Yadanzioside P

Audience: Researchers, scientists, and drug development professionals.

Introduction: Yadanzioside P is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine.[1][2][3] This compound has garnered significant interest due to its potent antileukemic and antitumor activities.[1][3][4] This document provides a detailed protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodology is based on established procedures for the isolation of quassinoid glycosides from Brucea javanica.

Data Presentation

A summary of the expected yields and purity at various stages of the isolation process is presented in Table 1. Please note that these values are illustrative and can vary depending on the quality of the starting material and the specific experimental conditions.

Table 1: Illustrative Yield and Purity of this compound During Purification

| Purification Step | Starting Material (g) | Fraction Weight (g) | This compound Yield (mg) | Purity (%) |

| Methanol (B129727) Extraction | 1000 | 150 | - | <1 |

| Liquid-Liquid Partitioning | 150 | 80 | - | 1-5 |

| Silica (B1680970) Gel Chromatography | 80 | 10 | - | 20-40 |

| Preparative HPLC | 10 | 0.5 | 50 | >95 |

Experimental Protocols

1. Plant Material Dried seeds of Brucea javanica (L.) Merr. should be sourced from a reputable supplier and authenticated by a qualified botanist.

2. Extraction The initial extraction is performed to isolate the crude mixture of compounds from the plant material.

-

Procedure:

-

Grind the dried seeds of Brucea javanica (1 kg) into a coarse powder.

-

Macerate the powdered seeds with methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the maceration process two more times with fresh methanol.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

3. Liquid-Liquid Partitioning This step separates compounds based on their polarity, enriching the fraction containing the polar glycoside, this compound.

-

Procedure:

-

Suspend the crude methanolic extract (approx. 150 g) in deionized water (1 L).

-

Transfer the suspension to a separatory funnel and partition successively with an equal volume of chloroform (B151607) (3 x 1 L).

-

Collect the aqueous layer, which contains the water-soluble compounds including this compound.

-

Concentrate the aqueous fraction under reduced pressure to yield the water-soluble residue.

-

4. Silica Gel Column Chromatography This is the primary chromatographic step to separate the complex mixture in the water-soluble fraction.

-

Procedure:

-

Prepare a silica gel (70-230 mesh) column packed in a chloroform-methanol mixture. The column size will depend on the amount of water-soluble residue.

-

Adsorb the water-soluble residue onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, v/v).

-

Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles. The fractions containing this compound are expected to elute with the more polar solvent mixtures.

-

5. Preparative High-Performance Liquid Chromatography (HPLC) The final purification step to obtain highly pure this compound.

-

Procedure:

-

Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol).

-

Perform preparative HPLC using a C18 column.

-

Elute with a gradient of acetonitrile (B52724) in water. The specific gradient should be optimized based on analytical HPLC of the fraction.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

6. Characterization The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

-

Techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the structure.

-

Purity Assessment: Analytical HPLC with a photodiode array (PDA) detector. A purity of >95% is generally required for biological assays.

-

Visualizations

Workflow for the Isolation and Purification of this compound

Caption: Workflow of this compound isolation.

References

- 1. New quassinoids, javanicolides C and D and javanicosides B--F, from seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive quassinoids from the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quassinoids from seeds of Brucea Javanica and their anticomplement activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Cell-Based Assays to Evaluate Yadanzioside P Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P is a quassinoid glycoside isolated from Brucea javanica (L.) Merr, a plant with a history in traditional medicine. Preliminary studies have indicated its potential as an antileukemic agent[1]. This document provides detailed protocols for a panel of cell-based assays to further characterize the biological activities of this compound, focusing on its anticancer and potential anti-inflammatory effects. These assays are crucial for elucidating its mechanism of action and for its development as a potential therapeutic agent.

Cytotoxicity Assessment in Cancer Cell Lines

The initial evaluation of an anticancer compound involves determining its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Jurkat for leukemia, HeLa for cervical cancer, A549 for lung cancer) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Jurkat | 24 | 15.2 |

| 48 | 8.5 | |

| 72 | 4.1 | |

| HeLa | 24 | 25.8 |

| 48 | 18.3 | |

| 72 | 12.7 | |

| A549 | 24 | > 100 |

| 48 | 85.6 | |

| 72 | 62.3 |

Experimental Workflow for MTT Assay

Caption: Workflow of the MTT cell viability assay.

Apoptosis Induction Assessment

To determine if the observed cytotoxicity is due to apoptosis, Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be performed.

Annexin V-FITC/PI Staining for Apoptosis

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Seed Jurkat cells (or another sensitive cell line) in a 6-well plate at a density of 1 x 10⁶ cells/well. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Presentation:

Table 2: Apoptotic Effect of this compound on Jurkat Cells (Hypothetical Data)

| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| Vehicle Control | 95.2 | 2.5 | 2.3 |

| This compound (IC₅₀) | 60.1 | 25.8 | 14.1 |

| This compound (2x IC₅₀) | 35.7 | 42.3 | 22.0 |

Apoptosis Assay Workflow

Caption: Workflow for Annexin V/PI apoptosis assay.

Anti-inflammatory Activity Assessment

Chronic inflammation is linked to cancer development. Many natural products exhibit both anticancer and anti-inflammatory properties. The effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be evaluated.

Nitric Oxide (NO) Production Assay

Principle: The production of NO, a key inflammatory mediator, can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound treatment.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Data Presentation:

Table 3: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells (Hypothetical Data)

| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (no LPS) | 1.2 | N/A |

| LPS (1 µg/mL) | 25.8 | 0 |

| LPS + this compound (1 µM) | 22.1 | 14.3 |

| LPS + this compound (5 µM) | 15.4 | 40.3 |

| LPS + this compound (10 µM) | 8.7 | 66.3 |

Signaling Pathway Analysis

To understand the molecular mechanism underlying the observed activities, the effect of this compound on key signaling pathways can be investigated using Western blotting. The NF-κB pathway is a critical regulator of inflammation and cell survival.

Western Blotting for NF-κB Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol will assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.

Experimental Protocol:

-

Cell Lysis: Treat cells with this compound and/or LPS as described previously. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential NF-κB Signaling Pathway Modulation by this compound

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Disclaimer

These protocols and hypothetical data are provided as a guide for research purposes. Actual experimental conditions and results may vary. It is essential to optimize protocols for specific cell lines and experimental setups. All laboratory work should be conducted following appropriate safety guidelines.

References

In Vitro Efficacy of Yadanziolide A on Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vitro evaluation of Yadanziolide A, a natural product isolated from Brucea javanica, on various cancer cell lines. Due to the lack of available in vitro studies on Yadanzioside P, this document focuses on the closely related and well-researched compound, Yadanziolide A, as a proxy. The provided data and protocols are based on published studies of Yadanziolide A's effects on hepatocellular carcinoma cell lines, demonstrating its cytotoxic and pro-apoptotic activities. The underlying mechanism involving the JAK/STAT signaling pathway is also detailed.

Introduction

Yadanziolide A is a quassinoid compound extracted from the fruit of Brucea javanica, a plant used in traditional medicine for its anti-inflammatory and anti-cancer properties. Recent in vitro studies have highlighted the potential of Yadanziolide A as an anti-cancer agent, particularly against hepatocellular carcinoma. This document summarizes the key findings and provides standardized protocols for researchers interested in investigating the effects of Yadanziolide A on cancer cell lines.

Data Presentation: In Vitro Effects of Yadanziolide A

The following tables summarize the quantitative data from in vitro studies of Yadanziolide A on hepatocellular carcinoma cell lines.

Table 1: Cytotoxicity of Yadanziolide A on Hepatocellular Carcinoma Cell Lines

| Cell Line | Type | IC50 (nM) after 24h |

| HepG2 | Human Hepatocellular Carcinoma | 300[1] |

| LM-3 | Human Hepatocellular Carcinoma | 171[1] |

| Huh-7 | Human Hepatocellular Carcinoma | 362[1] |

| HL-7702 | Normal Human Liver Cell | 768[1] |

IC50 values were determined using the Cell Counting Kit-8 (CCK-8) assay.

Table 2: Apoptotic Effects of Yadanziolide A on Hepatocellular Carcinoma Cell Lines after 24h Treatment

| Cell Line | Yadanziolide A (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| LM-3 | 0.1 | 5.2 | 7.8 | 13.0 |

| 0.3 | 8.5 | 12.1 | 20.6 | |

| 1 | 11.9 | 18.4 | 30.3[1] | |

| HepG2 | 0.1 | 8.9 | 6.5 | 15.4 |

| 0.3 | 15.2 | 10.3 | 25.5 | |

| 1 | 20.4 | 14.6 | 35.0[1] |

Apoptosis was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol describes the determination of cell viability upon treatment with Yadanziolide A using the Cell Counting Kit-8 (CCK-8).

Materials:

-

Cancer cell lines (e.g., HepG2, LM-3, Huh-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Yadanziolide A stock solution (in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of complete medium.[1] Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Yadanziolide A in complete medium from the stock solution. The final concentrations should range from 0 to 10,000 nM.[1] Remove the medium from the wells and add 100 µL of the prepared Yadanziolide A dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest Yadanziolide A concentration).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[1]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the medium changes to orange.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the Yadanziolide A concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the procedure for quantifying apoptosis in cancer cells treated with Yadanziolide A using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines (e.g., HepG2, LM-3)

-

Complete cell culture medium

-

Yadanziolide A stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells into 6-well plates at a density of 1 x 10⁵ cells per well in 2 mL of complete medium.[1] Incubate at 37°C and 5% CO₂ for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Yadanziolide A (e.g., 0.1, 0.3, 1 µM) for 24 hours.[1] Include a vehicle control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up the compensation and gates.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry analysis software.

Visualizations

Signaling Pathway

Caption: Yadanziolide A induced apoptosis via the JAK/STAT pathway.

Experimental Workflow

Caption: In vitro experimental workflow for Yadanziolide A.

Mechanism of Action

Yadanziolide A exerts its anti-cancer effects by inducing apoptosis through the modulation of the JAK/STAT signaling pathway. In hepatocellular carcinoma cells, Yadanziolide A inhibits the phosphorylation of JAK2 and STAT3. The inhibition of STAT3 phosphorylation leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. Furthermore, Yadanziolide A treatment results in the activation of caspase-8 and caspase-3, key executioners of apoptosis. This dual effect on the intrinsic (Bcl-2 family) and extrinsic (caspase-8) apoptotic pathways culminates in programmed cell death of the cancer cells.

Conclusion